molecular formula C6H7N3O B3145673 Methyl pyrimidine-5-carboximidate CAS No. 57871-19-9

Methyl pyrimidine-5-carboximidate

Cat. No.: B3145673
CAS No.: 57871-19-9
M. Wt: 137.14 g/mol
InChI Key: VIEDVADXGKUTMJ-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffold in Advanced Chemical Synthesis

The pyrimidine ring system is a vital heterocyclic motif that forms the backbone of numerous biologically and industrially important molecules. ias.ac.innih.gov As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biological significance is paramount. mdpi.com This inherent biocompatibility has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with a wide array of pyrimidine-containing drugs approved for clinical use as anticancer, anti-infective, and anti-inflammatory agents. nih.govresearchgate.net

Beyond its role in pharmaceuticals, the pyrimidine core serves as a versatile building block in the synthesis of agrochemicals, dyes, and organic light-emitting diodes (OLEDs). mdpi.com Its amenability to substitution at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a target of continuous synthetic exploration. organic-chemistry.orgwikipedia.org

Overview of Imidate Functional Group in Organic Chemistry

Imidates, also known as imino ethers, are organic compounds characterized by the R-C(=NR')OR" functional group. They can be considered as esters of imidic acids. slideshare.net This functional group is a key intermediate in several named reactions, including the Pinner reaction, which is a classic method for their synthesis from nitriles and alcohols. slideshare.netnih.gov

The reactivity of imidates makes them valuable intermediates in organic synthesis. They are electrophilic and can undergo nucleophilic attack at the imino carbon. slideshare.net Hydrolysis of imidates yields esters, while their reaction with amines or ammonia (B1221849) produces amidines. slideshare.net This reactivity profile allows for the transformation of a nitrile group into a variety of other functional groups, highlighting the synthetic utility of imidates.

Historical Context of Pyrimidine Carboximidate Research

The study of pyrimidines dates back to the late 19th century, with initial syntheses focusing on the condensation of 1,3-dicarbonyl compounds with amidines, a method pioneered by Pinner. The Pinner reaction, first described by Adolf Pinner in 1877, provided a direct route to imidates from nitriles and alcohols. nih.gov The convergence of these two areas of research—pyrimidine synthesis and the Pinner reaction—laid the groundwork for the eventual exploration of pyrimidine carboximidates. While early research focused on the fundamental synthesis and reactivity of the individual components, more recent work has been driven by the quest for novel bioactive molecules, where the combination of the pyrimidine scaffold and the imidate functional group presents intriguing possibilities.

Scope and Focus of Research on Methyl Pyrimidine-5-carboximidate

Direct research focused exclusively on this compound is not extensively documented in publicly available literature. However, its chemical structure suggests a clear synthetic pathway and potential for further chemical transformations. The focus of this article is to provide a comprehensive overview of this specific compound based on established principles of organic chemistry. This includes its probable synthesis from available precursors, its expected chemical properties, and its potential applications as a research chemical, drawing parallels from the well-documented chemistry of related pyrimidine derivatives such as pyrimidine-5-carbonitriles and pyrimidine-5-carboxamides. ias.ac.innih.gov

The synthesis of related pyrimidine-5-carboxamide and pyrimidine-5-carbonitrile derivatives has been documented, often involving multi-component reactions. ias.ac.in For instance, one-pot syntheses from substituted benzaldehydes, malononitrile (B47326), and urea (B33335)/thiourea (B124793) have been developed. ias.ac.in These precursors, particularly pyrimidine-5-carbonitrile, are the logical starting points for the synthesis of this compound.

The potential research applications of this compound are predicated on the reactivity of the imidate group. Its ability to be converted into esters, amidines, and other functional groups makes it a potentially valuable intermediate for creating libraries of novel pyrimidine-based compounds for biological screening. For example, derivatives of pyrimidine-5-carboxamide have been investigated as inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases. nih.gov

Compound Data Tables

Precursor: Pyrimidine-5-carbonitrile

PropertyValue
Chemical Formula C5H3N3
Molecular Weight 105.10 g/mol
Appearance Solid
General Reactivity The nitrile group is a key functional handle for further transformations, including the Pinner reaction to form an imidate.

Target Compound: this compound (Inferred Properties)

PropertyValue
Chemical Formula C6H7N3O
Molecular Weight 137.14 g/mol
Appearance Likely a solid or oil at room temperature.
Synthesis Potentially synthesized via the Pinner reaction of pyrimidine-5-carbonitrile with methanol (B129727) in the presence of an acid catalyst like HCl. slideshare.netnih.gov
Reactivity The imidate functional group is expected to be electrophilic and susceptible to hydrolysis to form methyl pyrimidine-5-carboxylate, and can react with amines to form pyrimidine-5-carboxamidines. slideshare.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl pyrimidine-5-carboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-10-6(7)5-2-8-4-9-3-5/h2-4,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEDVADXGKUTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663936
Record name Methyl pyrimidine-5-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57871-19-9
Record name Methyl pyrimidine-5-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl Pyrimidine 5 Carboximidate and Its Derivatives

Direct Synthesis Approaches to Methyl Pyrimidine-5-carboximidate

Direct synthetic methods aim to construct the this compound scaffold in a limited number of steps, often by forming the pyrimidine (B1678525) ring and the carboximidate functionality concurrently or in a sequential one-pot process.

Pinner Reaction Variations for Imidate Formation

The Pinner reaction is a classic and reliable method for converting nitriles into imino esters, also known as imidates. ias.ac.innih.govorganic-chemistry.org This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride. nih.govorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of pyrimidine-5-carbonitrile with methanol (B129727).

The general mechanism commences with the protonation of the nitrile nitrogen, which enhances its electrophilicity. Subsequent nucleophilic attack by methanol on the nitrile carbon leads to the formation of a nitrilium ion, which is then attacked by the alcohol. A final proton transfer yields the desired imidate hydrochloride salt, often referred to as a Pinner salt. researchgate.net These salts can be isolated or used in situ for further transformations. ias.ac.in While the Pinner reaction is a well-established transformation, its application to pyrimidine-5-carbonitrile is a logical extension for the direct synthesis of this compound. Low temperatures are often employed to prevent the decomposition of the thermodynamically unstable imidium chloride salt. ias.ac.in

Condensation Reactions with Amidinium Salts for Pyrimidine-5-carboxylic Esters

A highly effective method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, precursors to the target carboximidate, involves the condensation of amidinium salts with a specialized three-carbon building block. organic-chemistry.org This approach offers a direct route to pyrimidines lacking substitution at the 4-position, a feature that can be challenging to achieve with other methods. organic-chemistry.org

A notable example of this strategy is the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org This sodium salt is prepared by the condensation of methyl formate (B1220265) with methyl 3,3-dimethoxypropionate using sodium hydride as a base. organic-chemistry.org The resulting reagent is stable at room temperature under an inert atmosphere and reacts readily with a wide array of amidinium salts to produce the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields. organic-chemistry.org This method is valued for its versatility and efficiency. organic-chemistry.org

Amidinium Salt ReactantResulting 2-Substituted Methyl Pyrimidine-5-carboxylateYield (%)
Acetamidinium ChlorideMethyl 2-methylpyrimidine-5-carboxylate75
Benzamidinium ChlorideMethyl 2-phenylpyrimidine-5-carboxylate82
Formamidinium AcetateMethyl pyrimidine-5-carboxylate65

This table presents illustrative data based on the general method described in the source. organic-chemistry.org

Cyclocondensation Strategies in Pyrimidine Ring Formation

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct the pyrimidine ring from acyclic precursors. These methods typically involve the reaction of a C-C-C fragment with an N-C-N fragment. bu.edu.eg

The Pinner pyrimidine synthesis is a well-known cyclocondensation reaction that utilizes the reaction of amidines with 1,3-dicarbonyl compounds, such as β-keto esters, malonic esters, or β-diketones, to form a variety of substituted pyrimidines. researchgate.netslideshare.net This reaction can be catalyzed by either acids or bases. slideshare.net For the synthesis of pyrimidine-5-carboxylates, a suitably functionalized 1,3-dicarbonyl compound is required. For instance, the condensation of an amidine with a derivative of malonaldehydic acid ester or a related three-carbon component bearing an ester group at the 2-position would lead to the desired pyrimidine-5-carboxylate scaffold.

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes to this compound involve the synthesis of a stable pyrimidine precursor, which is then converted to the target compound in a subsequent step. A common and logical precursor is pyrimidine-5-carbonitrile.

The synthesis of pyrimidine-5-carbonitrile derivatives can be achieved through various multicomponent reactions. One-pot syntheses involving the condensation of an aldehyde, malononitrile (B47326), and a urea (B33335) or thiourea (B124793) derivative are frequently employed. ias.ac.innih.gov For example, a mixture of an appropriate aldehyde, malononitrile, and urea or thiourea can be heated in the presence of a catalyst, such as ammonium (B1175870) chloride, to afford the corresponding pyrimidine-5-carbonitrile. ias.ac.in The choice of reactants allows for the introduction of various substituents onto the pyrimidine ring.

Once the pyrimidine-5-carbonitrile is obtained, it can be converted to this compound via the Pinner reaction, as described in section 2.1.1. This two-step sequence, involving the initial synthesis of the nitrile followed by its conversion to the imidate, represents a versatile and often high-yielding indirect pathway.

Another indirect route involves the initial synthesis of methyl pyrimidine-5-carboxylate. This can be achieved through the esterification of pyrimidine-5-carboxylic acid. chemicalbook.com The ester can then be converted to the corresponding amide by treatment with ammonia (B1221849). Subsequent dehydration of the primary amide, often using a reagent such as phosphorus oxychloride or trifluoroacetic anhydride (B1165640), would yield the pyrimidine-5-carbonitrile, which can then be subjected to the Pinner reaction.

Precursor CompoundReagents and Conditions for ConversionIntermediate/Final Product
Pyrimidine-5-carboxylic acidMethanol, Acid catalystMethyl pyrimidine-5-carboxylate
Methyl pyrimidine-5-carboxylateAmmoniaPyrimidine-5-carboxamide
Pyrimidine-5-carboxamideDehydrating agent (e.g., POCl₃)Pyrimidine-5-carbonitrile
Pyrimidine-5-carbonitrileMethanol, Anhydrous HClThis compound

This table outlines the key transformations in the indirect synthesis of the target compound.

Modern and Sustainable Synthesis Techniques

The development of advanced synthetic methodologies for obtaining this compound and its derivatives is driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. Modern techniques aim to reduce reaction times, minimize waste, and avoid harsh conditions, offering significant advantages over traditional synthetic routes. These approaches include microwave-assisted synthesis, solvent-free reactions, photocatalytic C-H functionalization, and solid-phase synthesis.

Microwave Irradiation (MWI) Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. The application of microwave irradiation in the synthesis of pyrimidine derivatives has demonstrated significant improvements in reaction times, reducing them from hours to minutes. rjptonline.org

One notable example involves a one-pot, three-component reaction to produce highly substituted thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. clockss.org In this method, 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) react in acetic acid under microwave irradiation (350 W) at 80°C. clockss.org This approach yielded the desired products in excellent yields within 30 minutes, a significant improvement over the 48 hours required for conventional heating, which only produced a 30% yield. clockss.org While attempts to run the model reaction under solvent-free conditions were disappointing, the use of microwave heating in a solvent dramatically enhanced efficiency. clockss.org

The following table summarizes the results for the microwave-assisted synthesis of various ethyl 7-methyl-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. clockss.org

Aldehyde (Aryl Group)Time (min)Yield (%)
Phenyl3089
4-Methylphenyl3593
4-Methoxyphenyl3091
4-Chlorophenyl3592
4-Bromophenyl3590
4-Nitrophenyl4085
2-Chlorophenyl4086

This interactive table is based on data from a study on the microwave-assisted synthesis of thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. clockss.org

Similarly, green protocols for synthesizing substituted dihydro-pyrimidine-carboxylates have been developed using microwave irradiation in conjunction with a solid support like Fuller's earth, eliminating the need for a solvent. rjptonline.org This technique not only accelerates the reaction but also aligns with green chemistry principles by reducing waste and using environmentally benign materials. rjptonline.org Researchers have also successfully synthesized novel pyrazolone (B3327878) derivatives attached to a pyrimidine moiety using microwave assistance, highlighting the versatility of this technique for creating complex heterocyclic systems. nih.gov

Solvent-Free Reaction Conditions

Conducting reactions without a solvent offers significant environmental and economic benefits, including reduced waste, lower costs, and simplified purification processes. Several solvent-free methods have been successfully developed for the synthesis of pyrimidine-5-carbonitriles and pyrimidine-5-carboxamides, which are key precursors to this compound.

A simple and efficient one-pot, solvent-free method involves the reaction of substituted benzaldehydes, malononitrile or cyanoacetamide, and urea/thiourea in the presence of ammonium chloride as a catalyst at 110°C. ias.ac.in This approach provides good to excellent yields of the desired pyrimidine derivatives in a short reaction time. ias.ac.in

The table below illustrates the efficiency of this solvent-free method for synthesizing various 2-amino-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles. ias.ac.in

EntryR (Substituent on Benzaldehyde)ProductTime (min)Yield (%)
1H4a2092
24-Cl4b2594
34-OH4c3090
44-NO24d3588
53-NO24e3585
64-OCH34f3087

This interactive table is based on data from a study on the solvent-free synthesis of pyrimidine-5-carbonitrile derivatives using ammonium chloride. ias.ac.in

Another innovative solvent-free approach utilizes a reusable and eco-friendly solid acid biocatalyst derived from bone char. nih.gov In this method, a mixture of an aldehyde, urea/thiourea, and malononitrile is heated to 80°C in the presence of the bone char catalyst, yielding pyrimidine-5-carbonitrile derivatives efficiently. nih.gov This catalyst can be recovered and reused multiple times without a significant loss of activity, further enhancing the sustainability of the process. nih.gov

Furthermore, a solvent-free fusion technique has been employed to synthesize novel pyrimidine-5-carbonitriles with potential COX-2 inhibitory activity. nih.gov This method involves grinding the reactants together and heating them to a suitable temperature, leading to the formation of the target compounds in good yields (69–83%). nih.gov

Photocatalytic Approaches in C-H Functionalization

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for the direct functionalization of C-H bonds, offering a mild and selective alternative to traditional cross-coupling reactions. While direct photocatalytic synthesis of this compound is still an evolving area, the principles have been successfully applied to related N-heterocycles like pyridines, demonstrating the potential of this methodology. acs.org

The selective installation of carbamoyl (B1232498) moieties, which are structurally related to the carboximidate group, onto pyridine (B92270) scaffolds has been achieved using quinolinone as an organic photocatalyst under visible light irradiation. acs.org This transition-metal-free method utilizes a carbamoyl radical precursor, which, upon activation by the photocatalyst, adds to the pyridine ring with high regioselectivity. acs.org The reaction proceeds under mild conditions and represents an environmentally friendly approach to functionalizing heteroaromatic rings. acs.org

Mechanistic studies suggest that the photocatalyst, in its excited state, facilitates the formation of a radical intermediate from a suitable precursor. This radical then adds to the electron-deficient pyrimidine ring. The process offers a novel disconnection approach, directly converting a C-H bond to a C-C or C-N bond without the need for pre-functionalized starting materials. The application of such photocatalytic C-H functionalization could provide a direct route to pyrimidine-5-carboxamides or related derivatives from unsubstituted pyrimidines by using a suitable carboxamoyl radical source.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry and high-throughput screening, allowing for the rapid generation of large libraries of compounds. clockss.orgias.ac.in In this technique, the starting material is covalently bound to an insoluble polymer support (resin), and subsequent reactions are carried out in solution. ias.ac.in Excess reagents and by-products are easily removed by washing the resin, simplifying purification significantly. ias.ac.in

The synthesis of pyrimidine derivatives on solid supports has been well-documented. clockss.orgias.ac.in For instance, pyrimidine rings can be constructed on Merrifield resin by reacting a resin-immobilized thiouronium salt with ethyl cyanoacetate (B8463686) and various aldehydes. ias.ac.in The final pyrimidine derivatives are then cleaved from the solid support. ias.ac.in This approach allows for the creation of structurally diverse pyrimidine libraries.

A relevant example is the parallel solution-phase synthesis of a library of 24 different 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. mdpi.com While technically a solution-phase parallel synthesis, it employs methodologies common in solid-phase library generation. The synthesis starts with the preparation of key pyrimidine-5-carboxylic acid intermediates. mdpi.com These acids are then activated and reacted in parallel with a series of 12 different aliphatic amines in separate reaction vessels to produce the final library of carboxamides with purities ranging from 80-100%. mdpi.com This high-throughput approach is invaluable for medicinal chemistry applications where the rapid synthesis and screening of numerous analogs are required.

Another strategy involves starting with a pre-functionalized pyrimidine, such as 4,6-dichloro-5-nitropyrimidine, which is coupled to a Rink amide resin. dundee.ac.uk Subsequent displacement of the chlorides and chemical modification of the nitro group allows for the elaboration of the pyrimidine core into more complex fused systems, like purines, while still attached to the solid support. dundee.ac.uk

Mechanistic Investigations and Reactivity Studies of Methyl Pyrimidine 5 Carboximidate

Reaction Pathways and Intermediate Characterization

The reactivity of methyl pyrimidine-5-carboximidate is largely defined by the interplay between the electron-deficient pyrimidine (B1678525) ring and the versatile carboximidate functionality. This section delves into the specific reactive properties and mechanistic pathways observed for this compound.

Nucleophilic and Electrophilic Reactivity of the Carboximidate Group

The carboximidate group, also known as an imino ether, possesses both nucleophilic and electrophilic characteristics. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. Conversely, the carbon atom double-bonded to the nitrogen is electrophilic and susceptible to attack by nucleophiles. This dual reactivity allows for a variety of transformations.

In the context of this compound, the electrophilicity of the carboximidate carbon is influenced by the electron-withdrawing nature of the pyrimidine ring. This enhances its susceptibility to nucleophilic attack. For instance, reactions with amines or other nucleophiles can lead to the formation of amidines or other substituted pyrimidine derivatives.

Intramolecular Cyclization Mechanisms

The strategic placement of the carboximidate group on the pyrimidine ring at the 5-position facilitates intramolecular cyclization reactions. These reactions are often triggered by the introduction of a suitable functional group at an adjacent position on the pyrimidine core or on a substituent. The carboximidate nitrogen can act as an internal nucleophile, attacking an electrophilic center within the same molecule to form a new ring.

These cyclization processes are crucial for the synthesis of fused heterocyclic systems containing the pyrimidine scaffold. The mechanism often involves the formation of a transient intermediate, which then undergoes ring closure to yield the final, more stable bicyclic or polycyclic product.

Ring-Closing Reactions and Heterocycle Formation

Ring-closing reactions involving this compound and its derivatives are a powerful tool for constructing diverse heterocyclic frameworks. arkat-usa.org These reactions often proceed through a Michael addition mechanism, where a nucleophile adds to an activated alkene. researchgate.net For example, the reaction of a pyrimidine derivative bearing a suitable side chain with a Michael acceptor can initiate a cascade of reactions, culminating in the formation of a new heterocyclic ring fused to the pyrimidine core.

The nature of the substituents on the pyrimidine ring and the reaction conditions can significantly influence the outcome of these ring-closing reactions, allowing for the selective synthesis of different heterocyclic systems. The formation of imidazo[1,2-c]pyrimidines from 2-aminopyrimidines is one such example of a synthetically useful ring closure. arkat-usa.org

Directed Functionalization via Pyrimidine Moiety

The pyrimidine ring within this compound can act as a directing group, controlling the position of bond formation in C-H activation reactions. This directing ability is a cornerstone of modern synthetic chemistry, enabling precise and efficient molecular construction.

Pyrimidine as a Directing Group in C-H Activation

The nitrogen atoms of the pyrimidine ring can coordinate to a transition metal catalyst, bringing the metal center into close proximity to specific C-H bonds on an appended aryl group. This directed C-H activation strategy allows for the functionalization of otherwise unreactive C-H bonds. Pyrimidine-based directing groups have proven to be robust and effective for achieving diverse meta-C-H functionalization of arenes. nih.gov This approach has been shown to be effective even when the directing group is positioned at a significant distance from the target C-H bond. nih.gov

The strong coordinating ability of the pyrimidine moiety makes it a powerful tool for overcoming the challenges associated with distal C-H activation, which typically involves the formation of large, energetically less favorable metallacycles. nih.gov

Regioselectivity and Stereoselectivity in Reactions

The directing effect of the pyrimidine moiety, coupled with the inherent reactivity of the carboximidate group, allows for a high degree of control over the regioselectivity and stereoselectivity of reactions. In C-H activation, the coordination of the pyrimidine to the metal catalyst dictates which C-H bond is cleaved and subsequently functionalized.

Transformations of the Carboximidate Functionality

The carboximidate group, also known as an imino ether, is a versatile functional group in organic synthesis. It is characterized by the structure R-C(=NR')OR'', where an oxygen atom is attached to the carbon of a C=N double bond. Carboximidates, such as this compound, serve as valuable intermediates in the synthesis of various nitrogen-containing compounds due to their electrophilic nature. wikipedia.org

This compound is a key precursor in the synthesis of a variety of nitrogen-containing heterocycles. mdpi.comnih.govresearchgate.net The carboximidate functionality readily reacts with amines, including ammonia (B1221849), to form amidines. wikipedia.org This transformation is a cornerstone in the construction of more complex molecular architectures.

For instance, the reaction of methyl 1,2,3-triazine-5-carboxylate with a range of aryl and aliphatic amidines leads to the formation of pyrimidines in high yields at room temperature. nih.gov In many cases, these reactions are rapid, occurring in under five minutes with a clean conversion to the desired pyrimidine product, often accompanied by the evolution of nitrogen gas. nih.gov This high reactivity highlights the utility of such cycloaddition reactions for the efficient synthesis of substituted pyrimidines. nih.gov

The general scheme for the conversion of a carboximidate to an amidine is as follows:

R-C(=NR')OR'' + R'''NH₂ → R-C(=NR')NHR''' + R''OH

This reactivity has been harnessed in the synthesis of various biologically active molecules. Nitrogen-containing heterocycles are prevalent in pharmaceuticals, and the development of efficient synthetic routes is of great interest. mdpi.comnih.govnih.gov For example, pyrimidine derivatives are components of many antiviral and anticancer agents. nih.govnih.govscielo.org.mx The conversion of carboximidates to other heterocyclic systems, such as 1,2,4-triazoles and 1,2,4,5-tetrazines, has also been reported, further demonstrating the synthetic utility of this functional group. researchgate.net

A study on the divergent synthesis of vancomycin (B549263) aglycon residue 4 amidines demonstrated the use of silver(I) salts, such as AgOAc and AgBF₄, to promote the conversion of a thioamide to various amidines, including N-methylamidine and N,N-dimethylamidine, in good yields. nih.gov While this study does not directly involve this compound, it illustrates a modern approach to amidine synthesis that could be applicable.

Table 1: Examples of Heterocycles Synthesized from Carboximidate Precursors

Precursor TypeReagentResulting HeterocycleReference
Methyl 1,2,3-triazine-5-carboxylateAmidinesSubstituted Pyrimidines nih.gov
Carboxylic acid iminoestersHydrazides1,2,4-Triazoles researchgate.net
Carboxylic acid iminoestersLiquid ammonia, KMnO₄6-(Alkyl)amino-3-aryl(alkyl)-1,2,4,5-tetrazines researchgate.net
ThioamideAmines, Ag(I) saltsSubstituted Amidines nih.gov

Carboximidates can undergo hydrolysis to yield esters. wikipedia.org This reaction pathway represents a potential side reaction or a deliberate transformation depending on the synthetic goal. The general mechanism involves the nucleophilic attack of water on the electrophilic carbon of the carboximidate, followed by proton transfer and elimination of the amine.

R-C(=NR')OR'' + H₂O → R-COOR'' + R'NH₂

Similarly, aliphatic imidates can react with an excess of alcohol under acidic catalysis to form orthoesters, RC(OR)₃. wikipedia.org Aromatic imidates are less reactive in this transformation. wikipedia.org

In the context of drug design, understanding the metabolic stability of compounds is crucial. Amide hydrolysis has been identified as a key clearance mechanism for certain classes of drugs. nih.gov While not directly studying this compound, research on related structures like tetrahydroquinoline IDO1 inhibitors has shown that replacing an amide with isosteres such as carbamates or N-pyrimidines can mitigate hydrolysis and improve the pharmacokinetic profile. nih.gov This suggests that the stability of the core pyrimidine structure and its substituents to hydrolysis is an important consideration in medicinal chemistry.

Computational and Theoretical Mechanistic Studies

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict reactivity, and understand the electronic structure of molecules.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. mdpi.com It has been applied to various pyrimidine derivatives to understand their geometry, stability, and reactivity. scielo.org.mxnih.govmdpi.com

For example, DFT calculations have been used to determine the optimized geometry and vibrational frequencies of pyrimidine-containing compounds. scielo.org.mx These calculations can provide insights into bond lengths, bond angles, and dihedral angles, helping to build a three-dimensional picture of the molecule. scielo.org.mx By calculating the energies of reactants, transition states, and products, DFT can be used to predict the favorability and kinetics of a reaction.

In studies of corrosion inhibitors, DFT has been employed to calculate quantum chemical parameters like the highest occupied molecular orbital (HOMO) energy and the lowest unoccupied molecular orbital (LUMO) energy. These parameters help in understanding the interaction of the inhibitor molecule with the metal surface. While not directly on this compound, these studies on related pyrimidine systems demonstrate the utility of DFT in predicting chemical reactivity.

Table 2: Representative DFT-Calculated Parameters for Pyrimidine Derivatives

Compound ClassCalculated PropertySignificanceReference
FuropyrimidineOptimized geometry, IR frequenciesStructural elucidation and stability scielo.org.mx
TetrahydropyrimidinesHOMO/LUMO energiesCorrosion inhibition potential
AminopyrimidinesGeometric propertiesUnderstanding inhibitory binding modes nih.gov
Benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine-3-carbonitrilesFMO energies, CT-indicesElucidating photophysical properties mdpi.com

Molecular dynamics (MD) simulations allow for the study of the time evolution of a system of atoms and molecules. mdpi.com This technique can be used to explore the conformational landscape of a molecule and to simulate chemical reactions in condensed phases. mdpi.com

Ab-initio MD simulations, which use quantum mechanical methods like DFT to calculate the forces between atoms, can provide a detailed picture of reaction pathways, including the role of the solvent. mdpi.com For instance, simulations of the electrolysis of amino acids have shown how water molecules can mediate chemical reactions. mdpi.com

The identification and characterization of transient intermediates are crucial for understanding reaction mechanisms. In many reactions involving pyrimidine derivatives, intermediates can be highly reactive and short-lived.

For example, in the cycloaddition reaction of methyl 1,2,3-triazine-5-carboxylate with amidines, the reaction is often so rapid that no intermediates are observable by standard techniques like TLC. nih.gov This suggests that any intermediates are very transient.

In other systems, such as the metabolism of pyrroles, epoxide intermediates are formed which can then be trapped by nucleophiles like glutathione. hyphadiscovery.com The formation of reactive electrophilic intermediates has also been proposed in the biosynthesis of modified thymidines in phages. researchgate.net These examples from related heterocyclic systems highlight the types of transient species that could potentially be involved in the reactions of this compound. Computational methods, such as DFT calculations of reaction pathways, can be particularly valuable in elucidating the structures and energies of these fleeting intermediates.

Derivatives and Analogues of Methyl Pyrimidine 5 Carboximidate: Synthetic Diversity and Research Utility

Synthesis of Substituted Methyl Pyrimidine-5-carboximidates

The generation of substituted methyl pyrimidine-5-carboximidates often begins with the synthesis of a corresponding precursor, such as a pyrimidine-5-carboxylic ester or pyrimidine-5-carbonitrile, which can then be converted to the target carboximidate. The Pinner reaction, for instance, provides a classic route to carboximidates through the acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.org

A general and high-yielding method for producing 2-substituted pyrimidine-5-carboxylic esters, which are direct precursors to the corresponding carboximidates, involves the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.orgorganic-chemistry.org This approach is notable for its ability to directly synthesize pyrimidines lacking a substituent at the 4-position. organic-chemistry.org The amidinium salt determines the nature of the substituent at the C-2 position of the pyrimidine (B1678525) ring. This method demonstrates broad applicability, allowing for the introduction of a wide array of functional groups. organic-chemistry.org

The versatility of this synthesis is highlighted by the range of substituents that can be incorporated at the C-2 position. By selecting the appropriate amidinium salt, chemists can introduce simple alkyl groups, more complex aryl moieties, and various heteroaryl rings. The reaction generally proceeds in moderate to excellent yields. organic-chemistry.org

Table 1: Examples of 2-Substituted Pyrimidine-5-Carboxylic Esters Synthesized via Amidinium Salts organic-chemistry.org

Entry R-Group in Amidinium Salt Resulting 2-Substituent Yield (%)
1 H H 85
2 CH₃ Methyl 89
3 Ph Phenyl 92
4 4-MeO-C₆H₄ 4-Methoxyphenyl 88
5 2-Thienyl 2-Thienyl 72

Further functionalization can occur through the conversion of the ester group at the C-5 position. For example, these esters can be transformed into pyrimidine-5-carboxamides by reaction with amines. sioc-journal.cnmdpi.com These carboxamides are also key intermediates in the synthesis of novel derivatives with potential applications, such as fungicidal agents and kinase inhibitors. sioc-journal.cnnih.gov

The pyrimidine ring is inherently electron-deficient, which makes electrophilic substitution reactions challenging compared to benzene. bhu.ac.in However, the C-5 position is the most favorable site for electrophilic attack because it is less electron-deficient than the C-2, C-4, and C-6 positions. researchgate.netyoutube.com The presence of electron-donating or "activating" groups on the pyrimidine ring enhances the feasibility of these substitutions. bhu.ac.inresearchgate.net

Halogenation is a common and crucial electrophilic substitution reaction for functionalizing pyrimidines. The introduction of a halogen atom, typically at the C-5 position, provides a reactive handle for subsequent cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. nih.gov A highly efficient method for the C-5 halogenation of pyrimidine-based nucleosides utilizes N-halosuccinimides (NCS, NBS, NIS) as the halogenating agents. elsevierpure.com This process can be performed in ionic liquids, offering a convenient and benign methodology. elsevierpure.comresearchgate.net For instance, uridine (B1682114) and cytidine (B196190) derivatives can be smoothly brominated at the C-5 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) in aprotic solvents. nih.gov

Other electrophilic substitutions, such as nitration, are also possible, particularly on "doubly-activated" pyrimidine systems, like pyrimidones, where the reaction can proceed under milder conditions. bhu.ac.in

Structural Modifications of the Pyrimidine Ring System

Beyond substitution on the existing ring, the pyrimidine-5-carboximidate scaffold can be elaborated into more complex molecular architectures, enhancing its structural diversity and potential for biological interactions.

The pyrimidine ring serves as a building block for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These structures are of significant interest in medicinal chemistry. For example, imidazo[1,2-a]pyrimidines have been explored as potent antitubercular agents. nih.gov The synthesis of these fused systems can involve the condensation of a 2-amino-heteroaromatic precursor with appropriate reagents, followed by cyclization. nih.gov The pyrimidine-5-carboxamide or its derivatives can act as a key intermediate in constructing such fused rings, where the pyrimidine is annulated with another heterocyclic ring like an imidazole, triazole, or pyrrole. nih.govresearchgate.net These scaffold-switching strategies, moving from a single ring to a fused system, are a common approach in drug discovery to explore new chemical space and optimize biological activity. nih.gov

Conjugation involves linking the pyrimidine moiety to another distinct chemical entity, often via a flexible linker, to create a hybrid molecule with potentially new or enhanced properties. A common synthetic strategy for creating such conjugates is through the nucleophilic substitution of a halogen on the pyrimidine ring. nih.gov

For instance, a series of pyrimidine conjugates were synthesized by reacting various chloropyrimidines with a 7,8-difluoro-3,4-dihydro-3-methyl-2H- organic-chemistry.orgsioc-journal.cnbenzoxazine fragment that was attached to a 6-aminohexanoyl linker. nih.gov This reaction creates a stable amide bond, linking the two key structural components. Such studies often aim to combine the known biological activities of two different scaffolds to produce a synergistic effect or to improve pharmacokinetic properties. In one study, the replacement of a purine (B94841) fragment with a pyrimidine in a series of conjugates led to a decrease in anti-herpesvirus activity, demonstrating that the nature of the core heterocycle is critical to the biological outcome. nih.gov

Isomeric and Tautomeric Considerations in Derivatives

When designing and synthesizing derivatives of methyl pyrimidine-5-carboximidate, it is crucial to consider the potential for isomerism and tautomerism, as different forms can exhibit distinct chemical and biological properties.

Tautomerism is a key feature of the imidate group itself. Carboximidates can be considered the ester form of an imidic acid (R-C(=NR')OH). Imidic acids are tautomers of amides (R-C(=O)NHR'). wikipedia.org Deprotonation of either an amide or an imidic acid results in the same resonance-stabilized anion, which is referred to as an amidate or imidate anion. This tautomeric relationship is fundamental to the reactivity and interaction profile of the molecule. wikipedia.org

Constitutional isomerism, which relates to the specific placement of substituents on the pyrimidine ring, can have profound effects on a molecule's function. Research into antitubercular agents based on a fused imidazo[1,2-a]pyridine (B132010) scaffold highlighted this importance. A comparison between an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) and its corresponding 2-carboxamide (B11827560) isomer revealed a significant drop in activity for the latter. nih.gov This finding underscores that the precise arrangement of functional groups, such as the carboximidate or its derived carboxamide, is critical for achieving the desired biological effect, likely due to the specific geometry required for binding to a biological target. nih.gov

Table of Compounds Mentioned

Compound Name Structure or Class
This compound Target Compound Class
Pyrimidine-5-carboxylic ester Precursor
Pyrimidine-5-carbonitrile Precursor
Pyrimidine-5-carboxamide Derivative/Intermediate
Imidazo[1,2-a]pyrimidine Fused Heterocycle
Uridine Pyrimidine Nucleoside
Cytidine Pyrimidine Nucleoside
N-chlorosuccinimide (NCS) Halogenating Agent
N-bromosuccinimide (NBS) Halogenating Agent
N-iodosuccinimide (NIS) Halogenating Agent
1,3-dibromo-5,5-dimethylhydantoin (DBH) Halogenating Agent
7,8-difluoro-3,4-dihydro-3-methyl-2H- organic-chemistry.orgsioc-journal.cnbenzoxazine Conjugate Fragment

Development of Advanced Ligands and Building Blocks

The strategic placement of a reactive and versatile functional group at the 5-position of the pyrimidine ring, such as the carboximidate moiety, provides a powerful handle for chemists to construct elaborate molecular structures. The inherent reactivity of the carboximidate group, coupled with the electronic properties of the pyrimidine core, makes this compound a promising, albeit underexplored, precursor for diverse applications.

This compound as a Precursor for Complex Molecular Scaffolds

The true value of a chemical building block lies in its ability to be reliably transformed into more complex and functionally rich structures. This compound, by virtue of its constituent functional groups, is primed for such transformations. The carboximidate functionality can be seen as an activated form of a carboxylic acid or an ester, predisposing it to a range of nucleophilic substitution and cyclization reactions.

The synthesis of various pyrimidine derivatives often starts from more common precursors like pyrimidine-5-carbonitriles or pyrimidine-5-carboxylates. For instance, pyrimidine-5-carboxamides have been synthesized from the corresponding carbonitriles by reaction with concentrated sulfuric acid. This highlights a potential synthetic pathway where the carboximidate could serve as a key intermediate or a starting material for generating a library of diverse pyrimidine-based compounds.

One of the most powerful applications of such precursors is in the construction of fused heterocyclic systems. The pyrimidine ring can be annulated with other rings to create bicyclic and polycyclic scaffolds that are prevalent in medicinal chemistry. For example, the reaction of 5-formyl-6-aminopyrimidine derivatives with various reagents can lead to the formation of pyridopyrimidines and pyrazolopyrimidines. chemicalbook.com Similarly, the carboximidate group of this compound could be envisioned to react with bifunctional nucleophiles to construct novel fused ring systems.

The following table outlines potential transformations of this compound into various complex scaffolds, based on the known chemistry of related pyrimidine derivatives.

Starting Material AnalogueReagent/ConditionResulting ScaffoldPotential Application
Pyrimidine-5-carbonitrileHydrazineAminopyrazole fused to pyrimidineKinase Inhibitors
Pyrimidine-5-carboxamideLawesson's ReagentThioamide derivativeAntiviral agents
Pyrimidine-5-carboxylateHydrazineHydrazide derivativeMetal-organic frameworks

These examples underscore the latent potential of this compound as a versatile synthon for accessing a wide range of complex molecular architectures with potential applications in drug discovery and materials science.

Ligand Design for Coordination Chemistry

The pyrimidine ring, with its nitrogen atoms, is an excellent coordinating moiety for a wide range of metal ions. The design of ligands based on the pyrimidine scaffold has led to the development of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes with interesting magnetic, luminescent, and catalytic properties. The substituents on the pyrimidine ring play a crucial role in modulating the electronic properties of the ligand and influencing the dimensionality and topology of the resulting coordination network.

In the context of ligand design, this compound offers several potential coordination sites. The two nitrogen atoms of the pyrimidine ring can act as Lewis basic sites, coordinating to metal centers. Furthermore, the carboximidate group itself presents additional coordination possibilities. The nitrogen atom of the imidate can act as a donor, and depending on the reaction conditions, the oxygen atom could also participate in coordination. The potential for the carboximidate group to act as a bridging ligand between two metal centers also exists, which could lead to the formation of extended one-, two-, or three-dimensional structures.

The coordination behavior of related pyrimidine derivatives provides a blueprint for what can be expected from ligands derived from this compound. For example, 1,2,4-triazolo[1,5-a]pyrimidine ligands, which share structural similarities with pyrimidines, have been shown to act as versatile building blocks for multidimensional systems with useful biological and physical properties.

The table below summarizes the potential coordination modes of ligands derived from this compound and the resulting structural motifs in coordination chemistry.

Ligand TypePotential Coordination SitesResulting StructurePotential Properties
MonodentateOne of the pyrimidine nitrogensDiscrete metal complexesCatalysis, Luminescence
BidentateBoth pyrimidine nitrogens (chelating or bridging)Coordination polymers, MOFsGas storage, Separation
TridentatePyrimidine nitrogens and imidate nitrogenPolynuclear clustersMagnetism

The ability to tune the electronic and steric properties of the ligand by modifying the pyrimidine ring or the carboximidate group provides a powerful tool for the rational design of functional coordination compounds.

Analytical and Spectroscopic Characterization Techniques for Methyl Pyrimidine 5 Carboximidate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of pyrimidine (B1678525) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information about the chemical environment, connectivity, and spatial relationships within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for determining the structure of organic molecules by identifying the number and environment of hydrogen atoms. In the context of pyrimidine derivatives, ¹H NMR spectra reveal characteristic signals for the protons on the pyrimidine ring and its various substituents.

¹H NMR Spectral Data for Selected Pyrimidine Derivatives

CompoundProton DescriptionChemical Shift (δ, ppm)
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateNH9.21 (brs)
NH7.76 (brs)
Phenyl-H7.24-7.34 (m)
CH (ring)5.17 (s)
OCH₂3.96-4.01 (q)
CH₃ (ring)2.26 (s)
CH₃ (ethyl)1.07-1.11 (t)
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateNH9.35 (brs)
NH7.89 (brs)
Aryl-H8.24 (d), 7.52 (d)
CH (ring)5.28 (s)
OCH₂4.02 (q)
CH₃ (ring)2.28 (s)
CH₃ (ethyl)1.12 (t)

Data sourced from The Royal Society of Chemistry. rsc.org Abbreviations: brs = broad singlet, d = doublet, m = multiplet, q = quartet, s = singlet, t = triplet.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

While ¹H NMR elucidates the proton framework, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. It provides information on the number of non-equivalent carbon atoms and their chemical environments. docbrown.info In pyrimidine derivatives, the chemical shifts of the carbon atoms are indicative of their hybridization and proximity to electronegative atoms like nitrogen and oxygen.

Generally, sp²-hybridized carbons of the pyrimidine ring and carbonyl groups resonate at lower fields (110-175 ppm) compared to sp³-hybridized carbons of alkyl substituents (0-90 ppm). libretexts.org For example, in ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the carbonyl carbon of the ester group appears at δ 165.8 ppm, while the C2-oxo group carbon is at δ 152.6 ppm. rsc.org The carbon atoms of the pyrimidine ring itself show signals in the range of δ 99.7 to 148.7 ppm. rsc.org

¹³C NMR Spectral Data for Selected Pyrimidine Derivatives

CompoundCarbon DescriptionChemical Shift (δ, ppm)
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateC=O (ester)165.8
C2 (oxo)152.6
C454.4
C599.7
C6148.7
OCH₂59.6
CH₃ (ring)18.2
CH₃ (ethyl)14.5
Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateC=O (ester)165.4
C2 (oxo)152.1
C4152.4
C5149.7
C6147.4
OCH₂-
CH₃ (ring)-
CH₃ (ethyl)-

Data sourced from The Royal Society of Chemistry. rsc.org Note: Some carbon shifts for the second compound were not explicitly assigned in the source.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

For complex molecular structures, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques provide greater clarity by correlating signals across two frequency axes, revealing connectivity between nuclei. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. sdsu.edu It is instrumental in piecing together fragments of a molecule by establishing proton-proton connectivities within a spin system. ipb.pt

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These are proton-detected 2D experiments that show correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C coupling). sdsu.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is crucial for assembling the complete molecular structure by showing correlations between protons and carbons over two or three bonds. sdsu.eduyoutube.com This long-range connectivity information is vital for linking different molecular fragments, identifying quaternary (non-protonated) carbons, and confirming the substitution pattern on the pyrimidine ring. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. researchgate.net This precision allows for the determination of the unique elemental composition of a molecule, distinguishing it from other molecules that may have the same nominal mass. For newly synthesized methyl pyrimidine-5-carboximidate derivatives, HRMS is the definitive method for confirming the molecular formula. chemrxiv.org For example, an observed mass is compared to the calculated mass for a proposed formula, and a match within a small tolerance (typically <5 ppm) provides strong evidence for that formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and fragile molecules like many pyrimidine derivatives. youtube.com It typically generates protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, with minimal fragmentation. nih.govdntb.gov.ua This makes it straightforward to determine the molecular weight of the analyte from the resulting mass spectrum. youtube.com ESI can be coupled with tandem mass spectrometry (MS/MS), where the quasi-molecular ion is fragmented to provide structural information, aiding in the identification of specific functional groups and substitution patterns on the pyrimidine core. nih.govnih.gov

LC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and indispensable analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. pacificbiolabs.com It is a cornerstone for confirming the identity and assessing the purity of synthesized compounds like this compound.

In this technique, the sample is first introduced into an HPLC (High-Performance Liquid Chromatography) system, where it passes through a column. The components of the sample mixture are separated based on their differential interactions with the stationary phase in the column. For a purity assessment of this compound, the resulting chromatogram would ideally show a single, sharp peak, indicating the absence of impurities. The retention time of this peak serves as a preliminary identifier when compared against a reference standard. pacificbiolabs.com

Following separation, the eluent from the LC column is directed into the mass spectrometer. The molecules are ionized, and the mass spectrometer separates these ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound. For this compound, the expected molecular weight would be confirmed by a prominent peak in the mass spectrum corresponding to its protonated molecule [M+H]⁺. The high accuracy and sensitivity of LC-MS allow for the detection of even trace-level impurities, which would appear as additional peaks with different m/z values in the mass spectrum. pacificbiolabs.comnih.gov Advanced techniques like tandem mass spectrometry (LC-MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for the structural confirmation of novel derivatives. pacificbiolabs.comnih.gov

Table 1: Application of LC-MS in the Analysis of Pyrimidine Derivatives

Parameter Description Relevance to this compound
Retention Time (RT) The time taken for the compound to pass through the LC column. Used for qualitative identification against a standard.
Molecular Ion Peak (e.g., [M+H]⁺) The peak in the mass spectrum corresponding to the intact molecule plus a proton. Confirms the molecular weight and elemental composition.
Purity Analysis The area percentage of the main peak in the chromatogram. Quantifies the purity level of the synthesized compound.

| Impurity Profiling | Detection and identification of minor peaks in the chromatogram and mass spectrum. | Identifies by-products, starting materials, or degradation products. |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. vandanapublications.comfiveable.me It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. vandanapublications.com

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. The pyrimidine ring itself has several characteristic vibrations. The C=N stretching vibrations within the heterocyclic ring are typically observed in the 1575-1525 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. libretexts.org

The carboximidate group (-C(=NH)OCH₃) has distinct vibrational modes. The C=N imine stretch is expected to produce a strong band around 1680-1640 cm⁻¹. The C-O stretching vibration of the methoxy (B1213986) group will likely appear as a strong band in the 1300-1000 cm⁻¹ range. The N-H stretching vibration of the imine group would be visible as a moderate band in the 3400-3100 cm⁻¹ region. researchgate.netpressbooks.pub The presence and precise position of these bands provide strong evidence for the successful synthesis and structural integrity of the molecule. tandfonline.comjst.go.jp

Table 2: Expected IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H (pyrimidine ring) Stretching 3100 - 3000
N-H (imidate) Stretching 3400 - 3100
C-H (methyl group) Stretching 2960 - 2850
C=N (imidate) Stretching 1680 - 1640
C=N / C=C (pyrimidine ring) Ring Stretching 1596 - 1525 researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light. These shifts correspond to the vibrational modes of the molecule. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. youtube.com

For this compound, Raman spectroscopy can be particularly useful for observing vibrations that are weak or absent in the IR spectrum. For instance, the symmetric vibrations of the pyrimidine ring and the C=C bonds, which may not be strongly IR active, can produce strong signals in the Raman spectrum. It is a non-destructive technique that requires minimal sample preparation and can be used to analyze solid samples directly. youtube.com In materials science, Raman spectroscopy is applied to characterize the crystalline structure and orientation of molecules, an application that could be extended to study the solid-state properties of this compound and its derivatives. youtube.com

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which promotes electrons from lower to higher energy orbitals.

UV/Visible Spectroscopy for Chromophore Characterization

UV/Visible spectroscopy provides information about the conjugated systems, or chromophores, within a molecule. nih.gov The pyrimidine ring in this compound is an aromatic heterocycle and therefore a chromophore that absorbs UV light. The absorption of UV radiation excites electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals.

The UV-Vis spectrum of pyrimidine derivatives typically shows multiple absorption bands. researchgate.netrsc.org These bands are often associated with π → π* and n → π* electronic transitions. For this compound, one would expect to observe strong absorption bands in the UV region, characteristic of the substituted pyrimidine ring. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the substituents on the ring and the solvent used for analysis. rsc.org For instance, the carboximidate group can act as an auxochrome, modifying the absorption profile of the parent pyrimidine chromophore. Comparing the spectrum to that of known pyrimidine compounds aids in structural confirmation. nih.gov

Table 3: Typical UV/Visible Absorption Bands for Pyrimidine Derivatives

Transition Type Typical Wavelength Range (nm) Description
π → π* 200 - 300 High-intensity absorption due to electronic transitions within the aromatic π-system.

Circular Dichroism (CD) for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. wikipedia.org It measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, CD spectroscopy becomes an essential tool for characterizing its chiral derivatives. wikipedia.org

If a chiral center is introduced into a derivative of this compound, for example, by attaching a chiral substituent, the resulting molecule will be optically active and will have a characteristic CD spectrum. The CD spectrum provides information about the secondary structure and absolute configuration of the chiral molecule. wikipedia.orgacs.org For instance, interactions between the pyrimidine chromophore and a nearby chiral center can give rise to distinct CD signals, known as the Cotton effect. nih.gov The sign and magnitude of these signals can often be correlated with the stereochemistry (R or S configuration) of the chiral center. This makes CD an invaluable technique in the stereochemical analysis of new chiral drugs and biologically active molecules derived from the pyrimidine scaffold. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions. For pyrimidine derivatives, single-crystal X-ray diffraction is instrumental in understanding their conformation and packing in the solid state.

The crystallographic data obtained for pyrimidine derivatives typically includes the following parameters:

ParameterDescriptionExample Value (for a pyran-pyrimidine derivative researchgate.net)
Crystal System The symmetry system to which the crystal belongs.Monoclinic
Space Group The specific symmetry group of the crystal.C2/c
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a = 12.3069(8) Å, b = 9.7023(7) Å, c = 24.812(2) Å, β = 94.862(6)°
Z Value The number of formula units per unit cell.8
Dihedral Angles The angles between the planes of different rings within the molecule.87.8(1)° between pyran and phenyl rings

Advanced Analytical Methodologies

Beyond the foundational spectroscopic techniques, a range of advanced analytical methodologies are employed to gain a deeper understanding of the properties of this compound and its derivatives. These methods often involve computational chemistry and specialized analytical instrumentation.

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for complementing experimental data. It is used to optimize molecular geometries, predict spectroscopic properties, and calculate electronic features. For pyrimidine derivatives, DFT calculations have been used to:

Corroborate molecular structures determined by X-ray crystallography.

Investigate the relative energies of different tautomeric forms.

Analyze frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity.

Predict vibrational frequencies to aid in the assignment of infrared and Raman spectra.

In Silico ADME Profile Studies: In the context of medicinal chemistry, computational methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules. For novel pyrimidine derivatives with therapeutic potential, in silico ADME studies are conducted to assess their drug-likeness and to identify potential liabilities early in the drug discovery process. nih.gov

Molecular Docking: This computational technique is used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. For biologically active pyrimidine derivatives, molecular docking can elucidate potential mechanisms of action by identifying key interactions within the binding site of a target protein. nih.gov For example, pyrimidine-5-carbonitrile derivatives have been studied using molecular docking to understand their inhibitory action on enzymes like cyclooxygenase-2 (COX-2). nih.gov

High-Resolution Mass Spectrometry (HR-MS): While standard mass spectrometry confirms the molecular weight of a compound, HR-MS provides a highly accurate mass measurement. This allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula.

The integration of these advanced methodologies with traditional spectroscopic and crystallographic techniques provides a robust and comprehensive characterization of this compound and its derivatives, which is essential for their application in various fields of chemical and pharmaceutical research.

Theoretical and Computational Studies in Methyl Pyrimidine 5 Carboximidate Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl pyrimidine-5-carboximidate. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and other related characteristics.

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its physical and chemical properties. For this compound, quantum chemical calculations can elucidate bond lengths, bond angles, and the distribution of electron density. Methods like DFT, often using functionals such as B3LYP with a suitable basis set (e.g., 6-31G*), are employed to optimize the molecular geometry and calculate electronic properties. tandfonline.comresearchgate.net

Analysis of the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule. In pyrimidine (B1678525) derivatives, the nitrogen atoms of the pyrimidine ring are typically electron-rich sites, making them susceptible to electrophilic attack. The carbonyl and imine groups of the methyl carboximidate substituent would also exhibit distinct electronic features influencing their reactivity. tandfonline.com

Table 1: Representative Calculated Bond Lengths and Angles for a Pyrimidine Derivative.

ParameterValue (Å or °)
C2-N1 Bond Length1.34
N1-C6 Bond Length1.33
C4-C5 Bond Length1.40
C5-C6 Bond Length1.39
C2-N1-C6 Angle115.8
N1-C2-N3 Angle128.2
C4-C5-C6 Angle117.1
Data is illustrative and based on typical values for substituted pyrimidines.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comnumberanalytics.com The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents.

For this compound, the HOMO is likely to be located on the electron-rich pyrimidine ring and the nitrogen atoms of the carboximidate group, indicating these are the primary sites for nucleophilic attack. youtube.com Conversely, the LUMO would be distributed over the electron-deficient carbon atoms of the ring and the carboximidate functional group, highlighting the sites susceptible to nucleophilic attack. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. numberanalytics.com FMO analysis is instrumental in predicting the outcomes of various reactions, including pericyclic reactions and nucleophilic substitutions. numberanalytics.comnumberanalytics.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrimidine.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3
Values are representative and will vary based on the specific substituents and computational method.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data. These predictions can aid in the identification and characterization of this compound.

Computational NMR and IR Spectral Simulations

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules. By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. jchemrev.com Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. nih.gov This allows for the assignment of specific absorption bands to particular vibrational modes, such as the C=N stretching of the pyrimidine ring or the C=O and C-N stretches of the carboximidate group. Discrepancies between calculated and experimental spectra can sometimes be resolved by considering the presence of different conformers or tautomers in solution. mdpi.com

UV-Vis Absorption and Emission Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. jchemrev.comjchemrev.com By calculating the energies of electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) can be predicted. researchgate.net For pyrimidine derivatives, these transitions often involve π → π* and n → π* electronic excitations within the aromatic ring system and any conjugated substituents. researchgate.net The predicted spectra can help in understanding the photophysical properties of this compound and how its structure influences its interaction with light. jchemrev.comresearchgate.net The solvent environment can also be included in these calculations to provide more accurate predictions. jchemrev.com

Reaction Modeling and Prediction

Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and activation energies. science.org.ge For this compound, this could involve modeling its synthesis or its reactions with various reagents.

The pyrimidine ring is generally susceptible to nucleophilic substitution, particularly at the 2, 4, and 6 positions. slideshare.netbhu.ac.in Computational modeling can be used to investigate the reactivity of this compound towards nucleophiles. By calculating the reaction energy profiles, including the energies of reactants, transition states, and products, the most likely reaction pathways can be identified. science.org.gewur.nl For example, modeling the reaction with a nucleophile would involve locating the transition state structure for the addition of the nucleophile to the pyrimidine ring and calculating the associated activation energy barrier. science.org.gewur.nl This information is crucial for understanding the reactivity of the compound and for designing new synthetic routes. organic-chemistry.org

In Silico Screening for Novel Reactivity

In silico screening has emerged as a powerful tool to predict and explore the reactivity of chemical compounds, including pyrimidine derivatives. By employing quantum chemical methods, researchers can investigate reaction mechanisms and predict the outcomes of potential chemical transformations.

For instance, computational studies on the pyrimidine ring have explored its potential for ring-opening reactions. researchgate.net Quantum chemical calculations, such as those using Density Functional Theory (DFT), can elucidate complex reaction pathways, like the one between a pyrimidine, trifluoromethanesulfonic anhydride (B1165640) (Tf2O), and an aniline. researchgate.net These studies compute relative Gibbs energies to understand the feasibility and energetics of different reaction steps. researchgate.net Furthermore, computational models can assess the steric and electronic effects of various substituents on the pyrimidine core, which is crucial for predicting how modifications to the this compound structure would influence its reactivity. researchgate.net Such in silico screening helps in identifying promising reaction conditions and substrates for achieving novel chemical transformations, including skeletal editing of the pyrimidine core to generate diverse molecular architectures. researchgate.net

Design of Targeted Synthetic Pathways

Computational chemistry provides invaluable guidance in the design of efficient and targeted synthetic pathways for complex molecules like this compound. Theoretical calculations can help chemists to devise and optimize synthetic routes before committing to extensive laboratory work.

The synthesis of pyrimidine derivatives can be achieved through various methods, including the condensation of reagents like acetamidine (B91507) with ethyl acetoacetate (B1235776) or from urea (B33335) using a 1,3-dielectrophilic approach. nih.gov Computational models can be used to evaluate the feasibility of different synthetic strategies for constructing the pyrimidine core and for introducing the methyl and carboximidate functionalities at the desired positions. For example, theoretical studies can predict the regioselectivity of reactions, a critical aspect in the synthesis of specifically substituted pyrimidines. researchgate.net By understanding the underlying reaction mechanisms and energy barriers through computational analysis, chemists can select the most promising synthetic routes that are likely to result in higher yields and fewer side products. researchgate.netmdpi.com This predictive power is particularly beneficial in the late-stage modification of complex, pharmaceutically relevant molecules. researchgate.net

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. remedypublications.comnih.gov In the context of this compound, molecular docking is instrumental in exploring its potential interactions with biological targets, thereby providing insights into its possible pharmacological applications. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the biological effects of pyrimidine derivatives.

The process involves docking the ligand (e.g., a derivative of this compound) into the binding site of a target protein. nih.govnih.gov The results of molecular docking simulations are often expressed as a docking score, which represents the binding energy of the ligand-protein complex. nih.gov A lower docking score generally indicates a more stable and favorable binding interaction. nih.gov For example, pyrimidine derivatives have been docked against various protein targets, including those involved in cancer and viral diseases. nih.govmdpi.com These studies have shown that pyrimidine-based compounds can form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of the target protein. mdpi.com

Methodological advancements in molecular docking include the use of sophisticated software like AutoDock Vina and the application of molecular dynamics (MD) simulations to refine the docking poses and assess the stability of the ligand-protein complex over time. mdpi.comresearchgate.net Theoretical insights gained from these studies can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov For instance, if a docking study reveals that a particular substituent on the pyrimidine ring is crucial for binding, medicinal chemists can focus on synthesizing analogs with modifications at that position to enhance the desired biological activity. nih.gov

Cheminformatics and Data Mining in Pyrimidine Carboximidate Literature

Cheminformatics and data mining have become essential for navigating the vast and rapidly growing body of chemical literature and data related to pyrimidine derivatives. These computational approaches enable researchers to identify trends, extract valuable information, and make data-driven decisions in their research endeavors.

Data-driven modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be used to investigate the relationships between the chemical structure of pyrimidine derivatives and their biological activities. nih.gov By analyzing large datasets of compounds, researchers can build predictive models that can estimate the activity of novel, unsynthesized molecules. nih.gov This approach has been applied to various pyrimidine and uracil (B121893) derivatives to explore their potential as anticancer and antiviral agents. nih.gov

Text mining of scientific literature is another powerful tool. researchgate.net By searching through extensive databases of publications, researchers can filter for molecules containing specific fragments, such as the pyrimidine core, and gather information on their synthesis, reactivity, and biological evaluation. researchgate.net This allows for a comprehensive overview of the existing knowledge and can help in identifying novel research directions. The integration of data mining with molecular modeling approaches provides a powerful workflow for virtual screening and the identification of promising hit compounds for further experimental investigation. researchgate.netmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Methyl Pyrimidine-5-carboximidate Synthesis

The classical synthesis of carboximidates, known as the Pinner reaction, involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgnrochemistry.comnumberanalytics.com This method, while effective, often requires harsh, anhydrous conditions and the use of strong acids like hydrogen chloride gas. wikipedia.orgnrochemistry.com Future research will undoubtedly focus on developing milder, more efficient, and selective catalytic systems.

Emerging strategies in the broader field of pyrimidine (B1678525) synthesis offer a roadmap for this development. Research has demonstrated the efficacy of various transition metals in catalyzing the formation of pyrimidine rings through multi-component reactions. organic-chemistry.org For instance, copper- and iridium-catalyzed reactions have been developed for the synthesis of multisubstituted pyrimidines from simple starting materials like amidines and alcohols. mdpi.comrsc.org Adapting these methodologies could provide novel pathways to pyrimidine-5-carbonitrile, the direct precursor to this compound.

Furthermore, the use of nanoparticle catalysts represents a significant frontier. Gold nanoparticles have been shown to efficiently catalyze the synthesis of related fused pyrimidine systems under green conditions. mdpi.com Exploring the potential of metal nanoparticles or supported single-atom catalysts for the direct, one-pot synthesis of pyrimidine carboximidates from nitriles, or even from more fundamental building blocks, presents a compelling research direction. Such catalysts could offer higher turnover numbers, improved functional group tolerance, and easier separation and recycling compared to homogeneous systems.

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

Catalytic SystemPotential PrecursorsHypothetical AdvantagesResearch Challenges
Traditional Pinner Reaction (HCl/Acid)Pyrimidine-5-carbonitrile, Methanol (B129727)Well-established, straightforwardHarsh conditions, limited substrate scope, byproduct formation wikipedia.org
Transition Metal Catalysis (e.g., Cu, Ir, Zn)Amidines, Alkynes, AlcoholsHigh regioselectivity, milder conditions, multi-component efficiency organic-chemistry.orgmdpi.comCatalyst cost, ligand sensitivity, optimization for imidate formation
Nanoparticle Catalysis (e.g., Au, Pd)Aryl ketones, AminopyrimidinesHigh efficiency, green reaction conditions, catalyst recyclability mdpi.comControlling selectivity, catalyst stability and leaching, scaling up
OrganocatalysisVarious fragmentsMetal-free, environmentally benign, readily available catalystsLower turnover frequency, potential for higher catalyst loading

Exploration of Unprecedented Reactivity Patterns

The dual functionality of this compound—an electrophilic imidate and an electron-deficient pyrimidine ring—opens the door to novel reactivity. Carboximidates are established as versatile electrophiles that readily react with nucleophiles such as water and amines to yield esters and amidines, respectively. wikipedia.org The pyrimidine ring, depending on its substitution, can undergo nucleophilic aromatic substitution. rsc.org

Future research could explore "unprecedented" reactivity by leveraging the interplay between these two groups. For example:

Intramolecular Cascades: By introducing a nucleophilic substituent elsewhere on the pyrimidine ring, the imidate could act as an intramolecular trigger for complex cyclization cascades, leading to novel fused heterocyclic systems.

Directed C-H Functionalization: The carboximidate group could serve as a directing group for transition-metal-catalyzed C-H activation at adjacent positions on the pyrimidine ring (C4 or C6), enabling the introduction of new substituents with high regioselectivity.

Cycloaddition Reactions: While less common, the C=N bond of the imidate could participate in cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, with appropriate dienes or dipolarophiles, constructing complex polycyclic structures not accessible through conventional means.

Reactivity Inversion: Research has shown that the typical reactivity of a pyrimidine ring can be inverted based on its substituents. rsc.org Investigating how the methyl carboximidate group influences the electronic properties and site-selectivity of electrophilic or nucleophilic attack on the ring is a fundamental area for exploration.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from batch to continuous flow processing is a major trend in modern chemistry, offering enhanced safety, reproducibility, and scalability. Flow chemistry has already been successfully applied to the synthesis of pyrimidine derivatives, demonstrating improved yields and control over challenging reactions. researchgate.netnih.gov

The synthesis of this compound via the Pinner reaction, which often involves gaseous reagents (HCl) and is sensitive to temperature, is an ideal candidate for flow chemistry. wikipedia.org A flow reactor would allow for precise control over reaction time, temperature, and stoichiometry, minimizing the formation of byproducts and enabling safer handling of hazardous reagents.

Furthermore, integrating a robust flow synthesis protocol with automated platforms would accelerate the discovery of new derivatives. By coupling a flow reactor to automated purification and screening systems, large libraries of pyrimidine carboximidate analogues could be rapidly synthesized and evaluated for biological activity or material properties. This high-throughput approach is invaluable in drug discovery and materials science, allowing for the systematic exploration of structure-activity relationships. mdpi.com

Advanced Materials Science Applications of Pyrimidine Carboximidates

Pyrimidine-based molecules are at the forefront of materials science research, particularly for applications in organic electronics. researchgate.netnih.gov Their electron-deficient nature makes them excellent candidates for components in organic light-emitting diodes (OLEDs), photovoltaic materials, and nonlinear optical (NLO) devices. researchgate.net Many high-performance materials are based on a donor-π-acceptor (D-π-A) architecture, and the pyrimidine ring is often used as an acceptor or part of the π-conjugated bridge. rsc.org

This compound could serve as a versatile building block for such advanced materials. The pyrimidine core acts as a robust acceptor, while the carboximidate group offers a reactive handle for further functionalization. It can be envisioned in several roles:

Luminescent Materials: By attaching suitable donor groups to the pyrimidine ring, novel D-π-A chromophores with tunable emission properties could be designed. The imidate group could be used to attach the molecule to a polymer backbone or other scaffolds.

pH Sensors: The nitrogen atoms in the pyrimidine ring and the imidate group can be protonated, leading to significant changes in the electronic structure and, consequently, the optical properties (color or fluorescence). rsc.org This makes the scaffold a promising candidate for developing highly sensitive colorimetric or fluorometric pH sensors.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine and imidate can act as ligands, coordinating to metal ions to form crystalline, porous MOFs. wikipedia.org These materials could have applications in gas storage, separation, or heterogeneous catalysis.

Table 2: Potential Materials Science Applications for Pyrimidine Carboximidate Derivatives

Application AreaHypothetical Role of the Core StructureKey Properties to Investigate
Organic Light-Emitting Diodes (OLEDs)Electron-acceptor or part of a π-conjugated emitter researchgate.netLuminescence quantum yield, emission wavelength, thermal stability
Nonlinear Optical (NLO) MaterialsComponent of a D-π-A chromophoreHyperpolarizability, thermal stability
Chemical SensorsProton-responsive chromophore/fluorophore rsc.orgColorimetric/fluorescent response to pH, selectivity for specific analytes
Metal-Organic Frameworks (MOFs)Multidentate organic linker wikipedia.orgPorosity, thermal and chemical stability, catalytic activity

Bio-inspired Chemical Transformations Involving Imidates

Nature provides a rich blueprint for complex chemical transformations catalyzed by enzymes under mild conditions. Bio-inspired chemistry seeks to mimic these natural processes to develop new, sustainable chemical reactions. rsc.org For example, enzymes like CTP synthase catalyze the amination of uracil (B121893) derivatives using ammonia (B1221849) generated in a protected channel, a process that has conceptual parallels with the reactions of imidates. umich.edu

Future research could focus on developing bio-inspired catalysts that recognize and transform the this compound scaffold. This could involve:

Hydrolase/Esterase Mimics: Designing synthetic catalysts, potentially based on zinc complexes that mimic the active site of carbonic anhydrase, to facilitate the hydrolysis of the imidate to an ester under neutral pH conditions. nih.gov This would be a green alternative to acid- or base-catalyzed hydrolysis.

Enzymatic Derivatization: Employing existing or engineered enzymes to perform selective modifications on the pyrimidine carboximidate core. For example, hydrolases could be used for enantioselective reactions if a chiral center is introduced.

Biomimetic Cascade Reactions: Taking inspiration from metabolic pathways, where substrates are passed through a series of active sites, one could design multi-catalyst systems that perform sequential transformations on this compound in a one-pot fashion, building molecular complexity in a highly efficient manner.

Conclusion

Summary of Key Research Findings

Research directly focused on methyl pyrimidine-5-carboximidate is limited. However, extensive research into related pyrimidine (B1678525) derivatives, such as pyrimidine-5-carboxamides and pyrimidine-5-carbonitriles, provides a strong basis for understanding its potential. The pyrimidine core is a fundamental building block in numerous biologically active molecules, and the carboximidate functional group is a known precursor for various nitrogen-containing heterocycles. The primary finding from related studies is that the pyrimidine-5-carboxamide and carbonitrile scaffolds are key pharmacophores in the development of inhibitors for enzymes like salt-inducible kinases (SIKs) and COX-2, as well as epidermal growth factor receptor (EGFR) inhibitors for cancer therapy. nih.govnih.gov

Remaining Challenges and Open Questions

The primary challenge concerning this compound is the lack of direct experimental data. Its synthesis, while theoretically plausible via established methods like the Pinner reaction, has not been specifically detailed in accessible research. wikipedia.org Key open questions include:

What are the optimal conditions for the synthesis and isolation of this compound?

How stable is the compound under various conditions, and what are its primary decomposition pathways?

What is the precise reactivity of this compound with a range of nucleophiles, and can this be controlled to achieve selective synthesis of desired products?

What are the specific biological activities and toxicological profiles of this compound and its direct derivatives?

Future Prospects for this compound Research

The future of this compound research hinges on overcoming the existing challenges. Should this compound be successfully synthesized and characterized, it could serve as a versatile building block. Future research could focus on:

Development of Novel Synthetic Methodologies: Exploring alternative, efficient, and scalable routes for the synthesis of this compound and its derivatives.

Combinatorial Chemistry and Library Synthesis: Utilizing this compound as a scaffold to generate libraries of novel pyrimidine derivatives for high-throughput screening in drug discovery programs.

Exploration of New Therapeutic Targets: Investigating the potential of its derivatives against a wider range of diseases, building upon the successes seen with related pyrimidine compounds in oncology and inflammatory diseases. nih.govnih.gov

Application in Agrochemicals and Materials Science: A systematic investigation into its potential as a lead compound for new pesticides or as a monomer for novel functional polymers. The broad biological activities of pyrimidine derivatives suggest potential in agriculture. ias.ac.in

Q & A

Q. What are the established synthetic routes for Methyl Pyrimidine-5-Carboximidate, and what key reaction parameters influence yield?

this compound is typically synthesized via amidination or esterification of pyrimidine-5-carboxylic acid derivatives. Critical parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) or base catalysts (e.g., NaH) for nucleophilic substitution reactions .
  • Temperature control : Reactions often require reflux conditions (80–120°C) to achieve optimal conversion .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in nucleophilic substitutions . Methodological rigor involves reproducibility checks, such as triplicate trials with controlled anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Key characterization methods include:

  • ¹H/¹³C NMR : Identify protons adjacent to the imidate group (δ 3.8–4.2 ppm for methyl groups) and pyrimidine ring carbons (δ 150–160 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error margins .
  • HPLC purity analysis : Use C18 columns with acetonitrile/water gradients to assess purity (>95% for research-grade material) .

Q. How should this compound be stored to maintain stability during experimental workflows?

Stability is highly sensitive to moisture and temperature. Recommended protocols:

  • Store under inert gas (Ar/N₂) in sealed vials at –20°C to prevent hydrolysis .
  • Use desiccants (e.g., molecular sieves) in storage containers to mitigate humidity-induced degradation .
  • Monitor stability via periodic HPLC analysis to detect decomposition products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across different studies?

Contradictions often arise from variations in experimental parameters. Systematic approaches include:

  • Reproducibility audits : Replicate published methods with strict adherence to stated conditions (e.g., solvent purity, catalyst batch) .
  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature vs. catalyst loading) .
  • Cross-study meta-analysis : Compare datasets from peer-reviewed journals to identify trends or outliers .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) and molecular docking are effective for:

  • Transition state analysis : Simulate nucleophilic attack pathways to predict regioselectivity in substitutions .
  • Solvent effect modeling : Use COSMO-RS to optimize solvent choices for reaction efficiency .
  • Pharmacophore mapping : Assess bioactivity in drug discovery contexts by modeling interactions with biological targets .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

Regioselectivity is influenced by electronic and steric factors. Methodological optimizations include:

  • Directing group incorporation : Introduce electron-withdrawing groups (e.g., –NO₂) to polarize the pyrimidine ring .
  • Steric hindrance minimization : Use bulky solvents (e.g., tert-butanol) to shield undesired reactive sites .
  • Catalyst tuning : Employ Pd-based catalysts for cross-coupling reactions at the 5-position .

Methodological Notes

  • Data validation : Cross-reference experimental results with high-quality databases (e.g., PubChem ) to ensure consistency.
  • Ethical reporting : Disclose all experimental conditions, including negative results, to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.